![molecular formula C10H5Cl2N3 B2776496 4,6-Dichloro-9H-pyrimido[4,5-B]indole CAS No. 1221177-84-9](/img/structure/B2776496.png)

4,6-Dichloro-9H-pyrimido[4,5-B]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

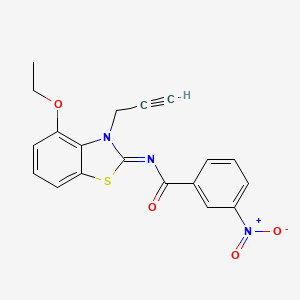

“4,6-Dichloro-9H-pyrimido[4,5-B]indole” is a chemical compound with the CAS Number: 1221177-84-9 . It has a molecular weight of 238.08 .

Synthesis Analysis

The synthesis of sugar-modified pyrimido[4,5-b]indole nucleosides involves glycosylation of 4,6-dichloropyrimido[4,5-b]indole, followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular structure of “this compound” consists of 22 bonds in total, including 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 Pyrrole, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions involving “this compound” include glycosylation followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Physical and Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación

Antiviral Activity

4,6-Dichloro-9H-pyrimido[4,5-b]indole derivatives have shown promising antiviral activities. A study synthesized various pyrimido[4,5-b]indole ribonucleosides with modifications, demonstrating antiviral effects against Dengue virus (Tichy et al., 2012).

BET Bromodomain Inhibition

This compound has been utilized in the design of BET bromodomain inhibitors, which are significant in cancer research. A study incorporating indole or quinoline to the pyrimido[4,5-b]indole core resulted in potent inhibitors showing efficacy in leukemia cell lines (Zhao et al., 2017).

Microtubule Depolymerization

Pyrimido[4,5-b]indoles have been explored for their potential in depolymerizing microtubules, a process vital for cancer therapy. Variations in the pyrimido[4,5-b]indole structure showed significant activity against cancer cells resistant to microtubule-targeting drugs (Devambatla et al., 2017).

Enzymatic Incorporation into DNA

The compound has been used to create fluorescent nucleotides for DNA studies. 6-Aryl-4-amino-pyrimido[4,5-b]indole 2'-deoxyribonucleoside triphosphates were synthesized and found to be substrates for DNA polymerases, providing insights into DNA-protein interactions (Bosáková et al., 2016).

Anti-HCV and Anti-Dengue Activities

Sugar-modified pyrimido[4,5-b]indole nucleosides have been synthesized and tested for antiviral activities, displaying significant effects against Hepatitis C Virus (HCV) and Dengue virus (Konč et al., 2017).

GSK-3β Inhibition

9H-pyrimido[4,5-b]indole-based compounds have been investigated as inhibitors of Glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer’s disease. Modifications to this compound class resulted in potent inhibitors with improved metabolic stability, showing promise for therapeutic applications in neurodegenerative diseases (Andreev et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dichloro-9H-pyrimido[4,5-B]indole is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery .

Mode of Action

This compound interacts with GSK-3β, inhibiting its activity . The compound’s interaction with GSK-3β results in changes that can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The inhibition of GSK-3β affects various biochemical pathways. GSK-3β is involved in numerous cellular processes, including the regulation of glycogen metabolism, cell division, and apoptosis . By inhibiting GSK-3β, this compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

One derivative of the compound demonstrated promising metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of GSK-3β . This inhibition can potentially lead to changes in cellular processes regulated by GSK-3β, potentially providing therapeutic benefits in diseases like Alzheimer’s .

Action Environment

Factors such as temperature and ph could potentially affect the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

It has been found that pyrimido[4,5-b]indole derivatives have demonstrated excellent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cellular Effects

Some pyrimido[4,5-b]indole derivatives have shown to have activity against RET and TRK genetic backgrounds .

Molecular Mechanism

Some pyrimido[4,5-b]indole derivatives have been found to inhibit the RET kinase signaling pathway, which is activated in numerous cancers including lung, thyroid, breast, pancreatic, and prostate .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Propiedades

IUPAC Name |

4,6-dichloro-9H-pyrimido[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHDVRMZBIAUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)

![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)

![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)